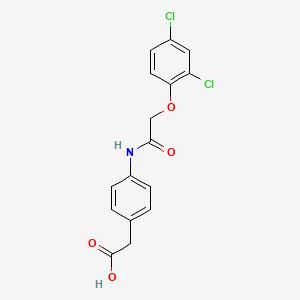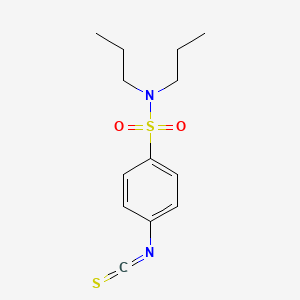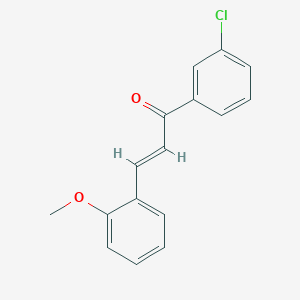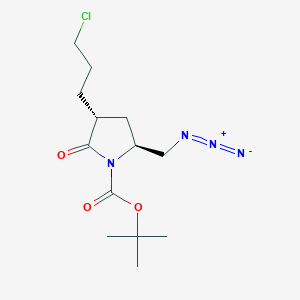
(S)-Fmoc-2-amino-3-decyloxy-propionic acid
Vue d'ensemble
Description
(S)-Fmoc-2-amino-3-decyloxy-propionic acid, also known as Fmoc-DOPA, is an amino acid derivative that has been used in a variety of scientific research applications. It is a highly versatile compound with a wide range of uses in biochemistry, molecular biology, and other scientific fields. Fmoc-DOPA has been used in the synthesis of peptides, proteins, and other biomolecules, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Solid Phase Synthesis of Peptide Amides
A derivative of dimethoxybenzhydrylamine, which includes the Fmoc group, has been identified as a useful precursor for C-terminal amide in Fmoc-based solid phase peptide synthesis. This method is notable for its efficiency in peptide synthesis (Funakoshi et al., 1988).
Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides demonstrate significant self-assembly features, which are valuable for the development of various functional materials. These include applications in cell cultivation, drug delivery, catalytic, therapeutic, and antibiotic properties, highlighting the versatility of Fmoc-modified compounds in biomedical fields (Tao et al., 2016).
Advancements in Bioorganic Chemistry
The Fmoc solid phase peptide synthesis methodology has been enhanced by various developments in solid supports, linkages, and side chain protecting groups. These advancements have facilitated syntheses of biologically active peptides and small proteins, demonstrating the method's significance in bioorganic chemistry (Fields & Noble, 2009).
Supramolecular Gels in Biomedical Applications
Supramolecular hydrogels based on Fmoc-functionalized amino acids, such as FMOC-Lys(FMOC)-OH, are being used extensively in the biomedical field due to their biocompatible and biodegradable properties. These gels have been investigated for their antimicrobial activity, providing new insights into their potential biomedical applications (Croitoriu et al., 2021).
Peptide Synthesis with Unnatural Amino Acids
Research has been conducted to design methods for the synthesis of carbonylated peptides using Fmoc-amino acids. This includes the development of novel unnatural amino acids, showcasing the expanding role of Fmoc chemistry in peptide synthesis and its potential to model oxidatively modified peptides found in biological systems (Waliczek et al., 2015).
Propriétés
IUPAC Name |
(2S)-3-decoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO5/c1-2-3-4-5-6-7-8-13-18-33-20-26(27(30)31)29-28(32)34-19-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25-26H,2-8,13,18-20H2,1H3,(H,29,32)(H,30,31)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCZMOHERCSSSC-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Indazole, 5-bromo-3-iodo-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3071716.png)

![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)

![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)

![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3071766.png)



![Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3071798.png)


![Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine](/img/structure/B3071811.png)